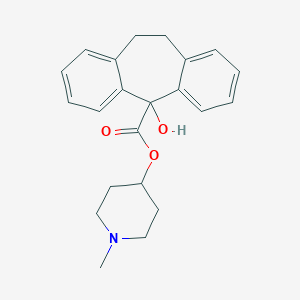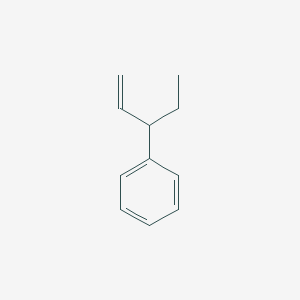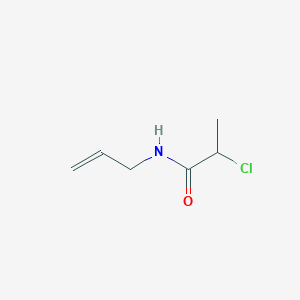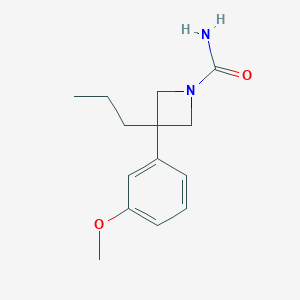
AZETIDINE, 1-CARBAMOYL-3-(m-METHOXYPHENYL)-3-PROPYL-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidine, 1-carbamoyl-3-(m-methoxyphenyl)-3-propyl- is a synthetic compound with potential applications in the field of medicinal chemistry. This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines have been extensively studied due to their biological activities and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of azetidine, 1-carbamoyl-3-(m-methoxyphenyl)-3-propyl- is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in cancer cell proliferation. In addition, it may act by modulating the levels of inflammatory mediators in the body.
Effets Biochimiques Et Physiologiques
Azetidine, 1-carbamoyl-3-(m-methoxyphenyl)-3-propyl- has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to possess anti-inflammatory and analgesic properties. Azetidine, 1-carbamoyl-3-(m-methoxyphenyl)-3-propyl- has also been shown to inhibit the activity of acetylcholinesterase, which could be useful in the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using azetidine, 1-carbamoyl-3-(m-methoxyphenyl)-3-propyl- in lab experiments is its potential as a novel anticancer agent. In addition, its anti-inflammatory and analgesic properties make it a potentially useful compound for the treatment of inflammatory diseases. However, one limitation of using this compound in lab experiments is its relatively complex synthesis method, which may make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research on azetidine, 1-carbamoyl-3-(m-methoxyphenyl)-3-propyl-. One direction is to investigate its potential as a cholinesterase inhibitor for the treatment of Alzheimer's disease. Another direction is to investigate its potential as a novel anticancer agent, either alone or in combination with other anticancer drugs. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicinal chemistry.
Conclusion:
In conclusion, azetidine, 1-carbamoyl-3-(m-methoxyphenyl)-3-propyl- is a synthetic compound with potential applications in the field of medicinal chemistry. This compound has been shown to exhibit anticancer activity, anti-inflammatory and analgesic properties, and has been investigated for its potential as a cholinesterase inhibitor. While there are limitations to using this compound in lab experiments, its potential therapeutic applications make it an interesting compound for further research.
Méthodes De Synthèse
The synthesis of azetidine, 1-carbamoyl-3-(m-methoxyphenyl)-3-propyl- is a multi-step process. The first step involves the reaction of 3-(m-methoxyphenyl)propanoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with azetidine in the presence of triethylamine to form the corresponding amide. Finally, the amide is treated with sodium hydroxide to obtain the desired product.
Applications De Recherche Scientifique
Azetidine, 1-carbamoyl-3-(m-methoxyphenyl)-3-propyl- has potential applications in the field of medicinal chemistry. This compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. In addition, it has been shown to possess anti-inflammatory and analgesic properties. Azetidine, 1-carbamoyl-3-(m-methoxyphenyl)-3-propyl- has also been investigated for its potential as a cholinesterase inhibitor, which could be useful in the treatment of Alzheimer's disease.
Propriétés
Numéro CAS |
19832-50-9 |
|---|---|
Nom du produit |
AZETIDINE, 1-CARBAMOYL-3-(m-METHOXYPHENYL)-3-PROPYL- |
Formule moléculaire |
C14H20N2O2 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
3-(3-methoxyphenyl)-3-propylazetidine-1-carboxamide |
InChI |
InChI=1S/C14H20N2O2/c1-3-7-14(9-16(10-14)13(15)17)11-5-4-6-12(8-11)18-2/h4-6,8H,3,7,9-10H2,1-2H3,(H2,15,17) |
Clé InChI |
FNHLPBGAHMPTRT-UHFFFAOYSA-N |
SMILES |
CCCC1(CN(C1)C(=O)N)C2=CC(=CC=C2)OC |
SMILES canonique |
CCCC1(CN(C1)C(=O)N)C2=CC(=CC=C2)OC |
Autres numéros CAS |
19832-50-9 |
Synonymes |
3-(m-Methoxyphenyl)-3-propyl-1-carbamoylazetidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclohexanecarboxaldehyde, 4-hydroxy-3-methoxy-, [1R-(1alpha,3alpha,4beta)]-(9CI)](/img/structure/B12835.png)
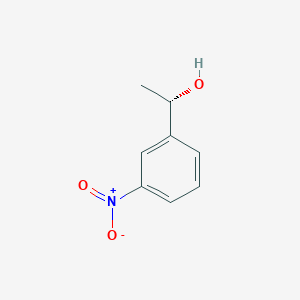
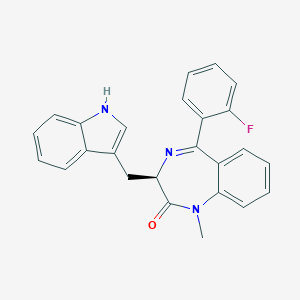

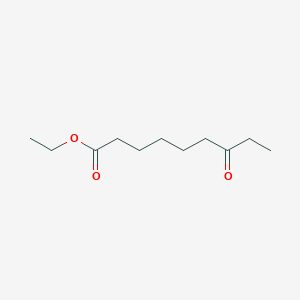
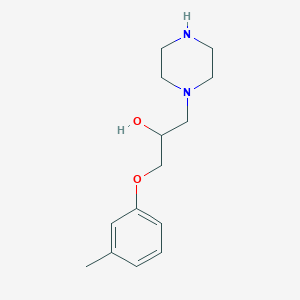
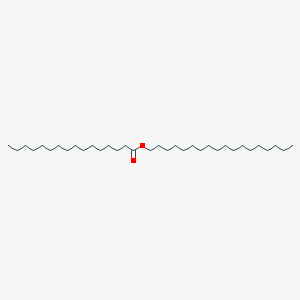
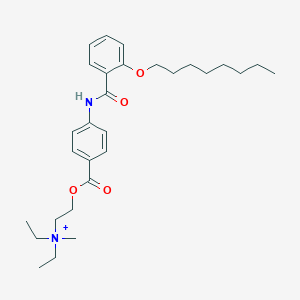
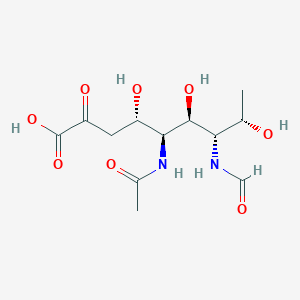
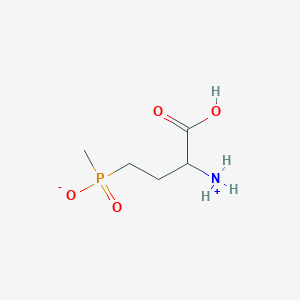
![2-Bromo-N-(4-{2-[(3-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-2-hydroxypropyl)amino]-2-methylpropyl}phenyl)acetamide](/img/structure/B12855.png)
